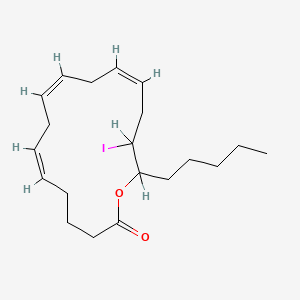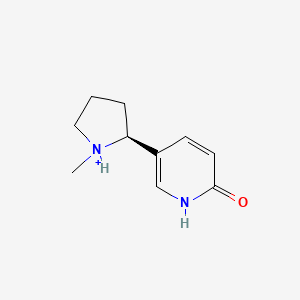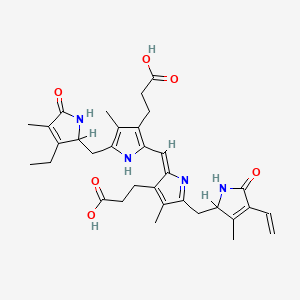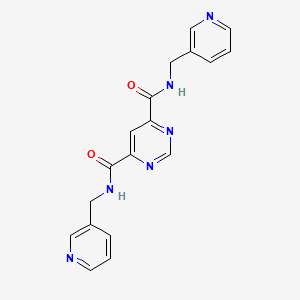
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom and a hydroxyl group on a long-chain eicosatrienoic acid, forming a lactone ring structure. Its unique chemical structure allows it to participate in various biochemical and chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor eicosatrienoic acid, followed by hydroxylation and subsequent lactonization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to produce large quantities of this compound with high efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory responses or inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14,15-Dihydroxyeicosatrienoic acid: Similar in structure but lacks the iodine atom and lactone ring.
15-Hydroxyeicosatrienoic acid: Lacks the iodine atom and has a different hydroxylation pattern.
14-Iodo-15-hydroxyarachidonic acid: Similar but with a different carbon chain length and structure.
Uniqueness
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is unique due to its specific combination of iodine, hydroxyl, and lactone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
78000-89-2 |
|---|---|
Molekularformel |
C20H31IO2 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one |
InChI |
InChI=1S/C20H31IO2/c1-2-3-12-16-19-18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(22)23-19/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3/b6-4-,9-7-,13-10- |
InChI-Schlüssel |
SXXFNENRGADUMK-ILYOTBPNSA-N |
SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
Isomerische SMILES |
CCCCCC1C(C/C=C\C/C=C\C/C=C\CCCC(=O)O1)I |
Kanonische SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
Synonyme |
14-IHEAOL 14-iodo-15-hydroxyeicosatrienoic acid, omega lactone 14-iodo-omega-lactone 15-hydroxy-14-iodo-5,8,11-eicosatrienoic acid omega lactone IL-omega IL-W |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)






![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)



![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)
![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)
